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Compound of Interest

Compound Name: H3B-8800

Cat. No.: B607913 Get Quote

Application Notes and Protocols for H3B-8800 In
Vivo Mouse Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the dosing and administration of H3B-8800, an orally available

small-molecule splicing modulator, in in vivo mouse studies. H3B-8800 has shown preferential

lethality in cancer cells harboring spliceosome mutations and is being investigated for various

myeloid malignancies.[1][2]

Quantitative Data Summary
The following tables summarize the dosing and administration schedules of H3B-8800 used in

various preclinical mouse models.

Table 1: H3B-8800 Dosing in Xenograft and Patient-Derived Xenograft (PDX) Mouse Models
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Mouse
Model

Cancer
Type

H3B-8800
Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Reference

NSG mice

with K562 cell

xenografts

(SF3B1WT or

SF3B1K700E

)

Leukemia 2, 4, 8 Oral Daily [3][4]

NSG mice

with HNT-34

cell

xenografts

(endogenous

SF3B1K700E

)

Acute

Myeloid

Leukemia

(AML)

Not specified Oral Daily [3]

PDX models

from CMML

patients (with

and without

SRSF2

mutations)

Chronic

Myelomonocy

tic Leukemia

(CMML)

8 Oral

Daily for 10

days (two 5-

day intervals

with a 2-day

break)

[5]

NSG mice

with MEC1

cell

xenografts

(SF3B1WT or

SF3B1K700E

)

Chronic

Lymphocytic

Leukemia

(CLL)

6 Oral
Daily for 10

days
[6]

Table 2: Summary of Mouse Models and Cell Lines Used in H3B-8800 In Vivo Studies
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Mouse Strain
Cell Line/Tumor
Type

Key Genetic
Feature

Studied Cancer

NOD-scid IL2Rγnull

(NSG)
K562

Isogenic SF3B1WT

and SF3B1K700E
Leukemia

NSG HNT-34
Endogenous

SF3B1K700E

Acute Myeloid

Leukemia (AML)

NSG
Patient-Derived

Xenografts (PDX)
SRSF2 mutations

Chronic

Myelomonocytic

Leukemia (CMML)

NSG MEC1

Isogenic SF3B1WT

and SF3B1K700E

(luciferase-

expressing)

Chronic Lymphocytic

Leukemia (CLL)

CB17-SCID K562
SF3B1WT or

SF3B1K700E
Leukemia

Experimental Protocols
Preparation of H3B-8800 Formulation for Oral
Administration
While specific formulation details are often proprietary, a general protocol for preparing a small

molecule inhibitor for oral gavage in mice is as follows:

Vehicle Selection: A common vehicle for oral administration in mice is a solution of 0.5%

methylcellulose and 0.2% Tween 80 in sterile water. The appropriate vehicle should be

determined based on the solubility and stability of H3B-8800.

Calculation of Required Amount: Calculate the total amount of H3B-8800 and vehicle

needed for the entire study, accounting for the number of mice, dose, dosing volume, and

duration of the experiment. A typical oral gavage volume for a mouse is 100 µL per 10 grams

of body weight.

Preparation of Formulation:
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Weigh the required amount of H3B-8800 powder.

In a sterile container, gradually add the H3B-8800 powder to the vehicle while

continuously stirring or vortexing to ensure a homogenous suspension.

The final concentration of the formulation should be calculated to deliver the desired dose

in the appropriate volume. For example, for a 4 mg/kg dose in a 20g mouse with a dosing

volume of 200 µL, the concentration would be 0.4 mg/mL.

Storage: The prepared formulation should be stored according to the manufacturer's

recommendations, typically at 4°C for short-term storage. The stability of the formulation

should be validated for the duration of the study.

In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a typical efficacy study using cancer cell line-derived xenografts in

immunodeficient mice.

Animal Models: Use immunodeficient mice such as NOD-scid IL2Rγnull (NSG) or CB17-

SCID mice, aged 6-8 weeks.[4]

Cell Culture and Implantation:

Culture human cancer cell lines (e.g., K562, HNT-34, MEC1) with the desired SF3B1 or

other spliceosome mutation status under standard conditions.

Harvest cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture

medium and Matrigel.

Subcutaneously inject the cell suspension (typically 5-10 x 106 cells in 100-200 µL) into

the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x

width2)/2).
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When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into

treatment and vehicle control groups.

Drug Administration:

Administer H3B-8800 or vehicle orally via gavage according to the schedules outlined in

Table 1.[3][4][6]

Monitoring and Endpoints:

Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

The study endpoint may be a specific tumor volume, a predetermined time point, or signs

of toxicity.

At the end of the study, euthanize the mice and collect tumors and other tissues for further

analysis (e.g., pharmacodynamics, histology).

In Vivo Studies in Patient-Derived Xenograft (PDX)
Models
PDX models more closely recapitulate the heterogeneity of human tumors.

PDX Model Generation:

Obtain patient tumor tissue (e.g., bone marrow aspirates from AML or CMML patients)

under approved protocols.[3]

Implant the patient material subcutaneously or orthotopically into immunodeficient mice.

Drug Treatment and Analysis:

Once tumors are established and have been passaged, randomize tumor-bearing mice

into treatment groups.

Administer H3B-8800 or vehicle as described for xenograft models.[5]

Monitor tumor growth and animal health.
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At the study's conclusion, collect tissues for analysis of treatment efficacy and

pharmacodynamic markers.

Visualizations
H3B-8800 Mechanism of Action
H3B-8800 is a modulator of the spliceosome, an essential cellular machinery responsible for

RNA splicing.[7] It binds to the SF3b complex, a core component of the spliceosome.[1][8] This

interaction alters the splicing process, leading to the retention of introns in the final messenger

RNA (mRNA).[7] In cancer cells with mutations in splicing factors like SF3B1, this altered

splicing preferentially leads to cell death, while cells with wild-type splicing factors are less

affected.[7]
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Click to download full resolution via product page

Caption: Mechanism of action of H3B-8800 in spliceosome-mutant cancer cells.

Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of H3B-
8800 in a mouse xenograft model.
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Caption: Workflow for an in vivo efficacy study of H3B-8800.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b607913?utm_src=pdf-body-img
https://www.benchchem.com/product/b607913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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